

# Why did the Orenetide Phase II trial fail to meet endpoints

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orenetide

Cat. No.: B10752471

[Get Quote](#)

## Orenetide Phase II Trial: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the **Orenetide** Phase II trial for Hypoactive Sexual Desire Disorder (HSDD).

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Orenetide** Phase II trial?

The **Orenetide** Phase II dose-ranging study, conducted in Australia and New Zealand, failed to meet its co-primary endpoints. The trial did not demonstrate a statistically significant superiority of **Orenetide** over placebo in improving sexual desire, as measured by the Female Sexual Function Index (FSFI) desire domain, and in reducing the distress associated with low sexual desire, as measured by the Female Sexual Distress Scale-DAO (FSDS-DAO).[1][2] Secondary efficacy endpoints also did not show a statistically significant difference compared to placebo.  
[2]

Q2: What were the specific endpoints of the Phase II trial?

The co-primary endpoints were:

- An increase in the score of the desire domain of the Female Sexual Function Index (FSFI).

- A decrease in the score on the Female Sexual Distress Scale-DAO (FSDS-DAO), which measures the degree to which a participant is bothered by low sexual desire.[\[1\]](#)[\[2\]](#)

Q3: Were there any safety concerns with **Orenetide** in the Phase II trial?

No new safety signals were identified in the Phase II trial. The safety profile of **Orenetide** was consistent with its previously known safety profile from earlier studies.

Q4: What was the proposed mechanism of action for **Orenetide**?

**Orenetide** (also known as BP-101) is a synthetic peptide administered as a nasal spray. Its proposed mechanism of action involves acting on the central nervous system, specifically the hypothalamus and the limbic system, which are key brain regions for regulating sexual behavior. The hypothesis is that **Orenetide** modulates the balance between excitatory neurotransmitters (like dopamine and norepinephrine) and inhibitory neurotransmitters (like serotonin) that govern sexual desire. Animal studies in rats indicated that the medial preoptic area of the hypothalamus is a likely site of action for promoting female sexual receptivity.

Q5: What was the design of the failed Phase II clinical trial?

It was a randomized, double-blind, placebo-controlled, dose-ranging study.

- Participants: 667 women were screened, and 453 were randomized to treatment across 13 sites in Australia and New Zealand.
- Treatment Arms: The trial evaluated three different daily doses of **Orenetide** (0.9mg, 1.8mg, and 2.52mg) administered as a nasal spray, compared to a placebo.
- Duration: The treatment period was 28 days.

## Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between results from the Russian trials and the Phase II trial in Australia and New Zealand.

Possible Causes and Troubleshooting Steps:

- Population Differences: The successful Phase II and III trials of **Orenetide** (marketed as Desirix in Russia) were conducted in a Russian population. The failed Phase II trial was conducted in Australia and New Zealand. Genetic, cultural, and lifestyle differences between these populations could have influenced the drug's efficacy and the placebo response.
  - Recommendation: When designing future trials for drugs targeting HSDD, consider conducting smaller, exploratory studies in diverse populations to assess for potential differences in response before launching large-scale, resource-intensive trials.
- Placebo Effect: A significant placebo effect is often observed in clinical trials for sexual dysfunction. The magnitude of the placebo response in the Australian and New Zealand cohort may have been higher than in the Russian trials, making it difficult to demonstrate a statistically significant difference for **Orenetide**.
  - Recommendation: Implement rigorous patient screening and education protocols to manage expectations and potentially mitigate an inflated placebo response. Consider adaptive trial designs that can account for a higher-than-expected placebo effect.
- Dose Selection: The dose-ranging study used 0.9mg, 1.8mg, and 2.52mg doses. It is possible that the optimal therapeutic window for this specific population was missed, or that higher doses were required to elicit a significant effect over placebo.
  - Recommendation: A thorough analysis of any dose-response relationship, even if not statistically significant, from the failed trial should be conducted. This may inform the design of future studies with a different dosing strategy.

## Data Presentation

Table 1: **Orenetide** Phase II Trial (Australia & New Zealand) - Summary of Endpoints and Outcomes

Endpoint	Orenetide (All Doses)	Placebo	Outcome
Co-Primary Endpoint 1: Change in FSFI Desire Domain Score	Not Statistically Significant vs. Placebo	Not Statistically Significant vs. Orenetide	Failed to Meet Endpoint
Co-Primary Endpoint 2: Change in FSFS-DAO Score	Not Statistically Significant vs. Placebo	Not Statistically Significant vs. Orenetide	Failed to Meet Endpoint
Secondary Endpoints	Not Statistically Significant vs. Placebo	Not Statistically Significant vs. Orenetide	Failed to Meet Endpoints

Note: Specific quantitative data from this trial were not publicly released by Ovoca Bio. The outcome is based on the company's announcement of the top-line results.

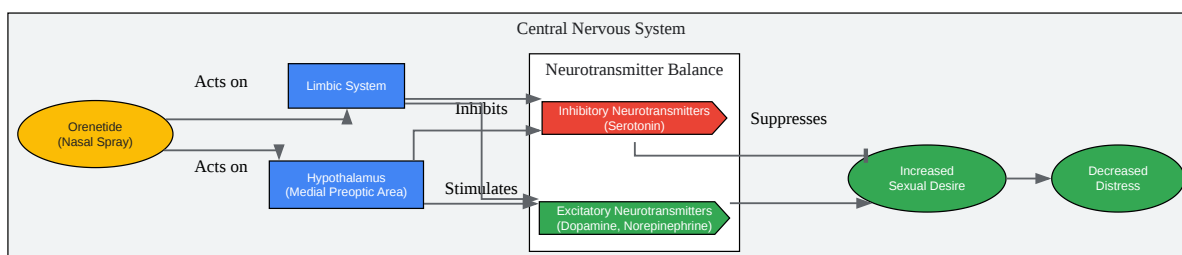
## Experimental Protocols

Protocol Summary: **Orenetide** Phase II Dose-Ranging Trial (Australia & New Zealand)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Inclusion Criteria (General): Premenopausal women diagnosed with generalized, acquired HSDD.
- Intervention:
  - **Orenetide** 0.9mg, administered as a daily nasal spray.
  - **Orenetide** 1.8mg, administered as a daily nasal spray.
  - **Orenetide** 2.52mg, administered as a daily nasal spray.
  - Placebo, administered as a daily nasal spray.
- Treatment Duration: 28 days.

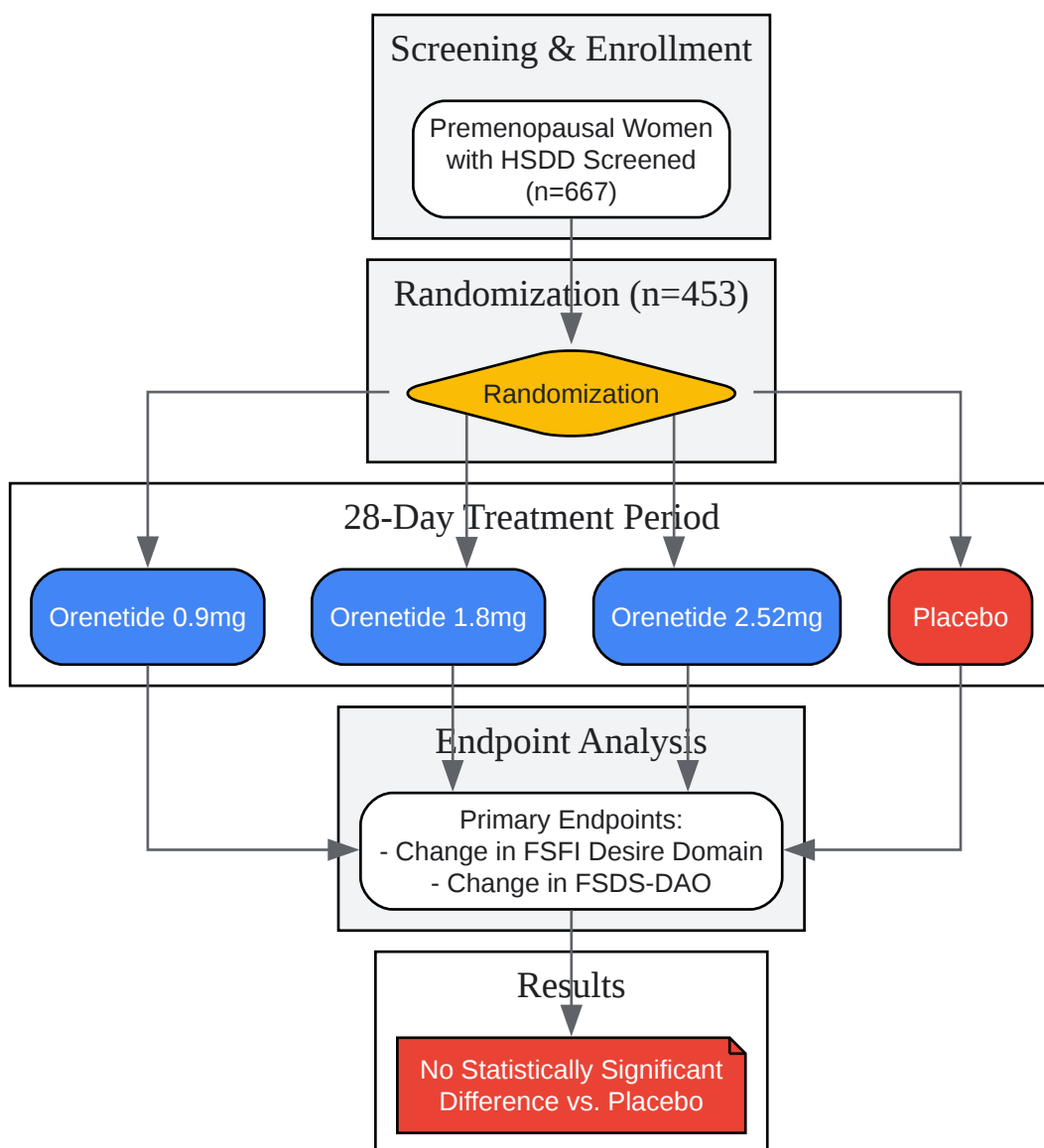
- Primary Outcome Measures:
  - Change from baseline in the Female Sexual Function Index (FSFI) desire domain score at the end of the treatment period.
  - Change from baseline in the Female Sexual Distress Scale-DAO (FSDS-DAO) score at the end of the treatment period.
- Data Analysis: The primary analysis was a comparison of the change in scores from baseline to the end of treatment between each **Orenetide** dose group and the placebo group.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Orenetide** in the central nervous system.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]

- 2. Summary Results of Phase II Study for Orenetide – Company Announcement - FT.com [markets.ft.com]
- To cite this document: BenchChem. [Why did the Orenetide Phase II trial fail to meet endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752471#why-did-the-orenetide-phase-ii-trial-fail-to-meet-endpoints]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)